molecular formula C11H8N4O2 B1482527 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2098093-64-0

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1482527
CAS RN: 2098093-64-0
M. Wt: 228.21 g/mol
InChI Key: QQOZBSCBHHQVBM-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as CMPCA, is a small molecule that has been studied for its potential applications in the field of medicinal and synthetic chemistry. CMPCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. In addition, CMPCA has been used in the synthesis of various pharmaceuticals and organic compounds.

Scientific Research Applications

Synthesis and Characterization

  • Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole derivatives, providing insights into the mechanisms and yields of various synthesized compounds. These studies contribute to the understanding of pyrazole chemistry and its potential applications in developing new materials and molecules (Yıldırım, Kandemirli, & Demir, 2005).
  • Synthesis and crystal structure analyses of pyrazole derivatives reveal the molecular structure and stability of these compounds, aiding in the development of novel materials with specific properties (Shen, Huang, Diao, & Lei, 2012).

Applications in Material Science

  • The creation of heteroarenes through carbanion-induced ring transformation reactions showcases the versatility of pyrazole derivatives in synthesizing complex molecules for material science applications (Nath, Srivastava, Goel, & Ram, 1998).
  • Novel methods for the synthesis of pyrazolo[3,4-b]pyridine products from pyrazole derivatives highlight the potential for creating new N-fused heterocycle products with applications in various fields, including pharmaceuticals and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Coordination Polymers and Crystal Engineering

  • The preparation of coordination complexes using pyrazole-carboxylate type ligands, like 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, for solvothermal synthesis explores the role of pyrazole derivatives in the construction of coordination polymers with novel structures and properties. These materials have potential applications in catalysis, gas storage, and separation technologies (Zhao, Chu, Gao, Huang, & Qu, 2014).

properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-6-15-7-8(11(16)17)10(14-15)9-3-1-2-5-13-9/h1-3,5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOZBSCBHHQVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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